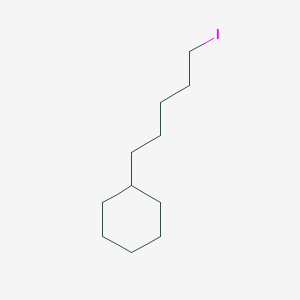

(5-Iodo-pentyl)-cyclohexane

Description

(5-Iodo-pentyl)-cyclohexane is a halogenated cyclohexane derivative featuring a pentyl chain substituted with an iodine atom at the terminal position. Its synthesis involves reacting cyclohexyl magnesium chloride with 1,5-dibromopentane in the presence of lithium tetrachlorocuprate (Li₂CuCl₄) in tetrahydrofuran (THF), yielding 5-bromopentylcyclohexane as an intermediate. Subsequent halogen exchange using sodium iodide in acetone produces the final iodinated compound .

Properties

Molecular Formula |

C11H21I |

|---|---|

Molecular Weight |

280.19 g/mol |

IUPAC Name |

5-iodopentylcyclohexane |

InChI |

InChI=1S/C11H21I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2 |

InChI Key |

NFJQDEYWBOQTHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₂₁I

- Molecular Weight : ~280.19 g/mol

- Structure : A cyclohexane ring linked to a pentyl chain terminating in an iodine atom.

This compound’s reactivity and applications are influenced by the iodine atom’s polarizability and the alkyl chain’s hydrophobicity.

Comparison with Structural Analogs

Pentylcyclohexane (CAS 4292-92-6)

Molecular Formula : C₁₁H₂₂

Molecular Weight : 154.29 g/mol

| Property | (5-Iodo-pentyl)-cyclohexane | Pentylcyclohexane |

|---|---|---|

| Halogenation | Iodine-substituted | No halogen |

| Reactivity | High (iodine as leaving group) | Low (inert hydrocarbon) |

| Stability | Lower (prone to decomposition) | High (stable under standard conditions) |

| Applications | Organic synthesis intermediate | Solvent, lubricant additive |

Key Differences :

Iodocyclohexane (CAS 626-62-0)

Molecular Formula : C₆H₁₁I

Molecular Weight : 210.06 g/mol

Key Differences :

- The pentyl chain in this compound increases hydrophobicity and molecular weight, altering solubility and reactivity compared to iodocyclohexane.

- Iodocyclohexane’s simpler structure facilitates use in catalysis (e.g., cyclohexane decomposition ), while the pentyl derivative may serve as a precursor for pharmaceuticals or surfactants.

Research Findings and Stability Considerations

- Reactivity: The iodine atom in this compound makes it more reactive than its non-halogenated analog, particularly in substitution reactions. However, iodides are generally less stable than bromides or chlorides due to weaker C–I bonds .

- Thermal Stability : Cyclohexane derivatives decompose at high temperatures (e.g., ~99% conversion at 600°C over Ni₃Al catalysts ), but the pentyl chain may delay decomposition compared to simpler iodocyclohexane.

- Toxicity: Limited toxicological data exist for this compound, but iodocyclohexane’s hazards (acute toxicity, respiratory irritation ) suggest similar precautions are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.